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Benzoxazole, 5-chloro-2-(2-piperidinyl)-

Cat. No.: B12111765
CAS No.: 1152572-46-7
M. Wt: 236.70 g/mol
InChI Key: GXIPAJHVVPESES-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Derivatives in Pharmaceutical Research

Benzoxazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its derivatives are known to exhibit a vast array of pharmacological activities. nih.gov The inherent structural features of the benzoxazole nucleus allow for versatile chemical modifications, leading to compounds with activities such as antimicrobial, anticancer, antiviral, anti-inflammatory, anticonvulsant, and antihistaminic properties. nih.govresearchgate.netnih.gov This wide spectrum of biological activity has made benzoxazole derivatives a focal point for intensive research, with many compounds being developed as intermediates for new biological materials or as therapeutic agents themselves. nih.govresearchgate.net Marketed drugs containing the benzoxazole core, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone, underscore the clinical relevance of this chemical family. nih.gov

Rationale for Focused Investigation on Benzoxazole, 5-chloro-2-(2-piperidinyl)-

The specific compound, Benzoxazole, 5-chloro-2-(2-piperidinyl)-, combines three key structural motifs: the benzoxazole core, a chloro-substituent at the 5-position, and a piperidinyl group at the 2-position. Each of these components contributes to a strong rationale for its focused investigation.

The Benzoxazole Scaffold: As established, this is a versatile and biologically significant core structure. researchgate.net

The 5-Chloro Substituent: Halogenation, particularly chlorination, at the 5-position of the benzoxazole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Studies on related series have shown that a 5-chloro substituent can increase binding affinity to biological targets and alter the pharmacological profile, for instance by lowering the intrinsic activity of receptor agonists. acs.org Research on 5-chlorobenzimidazole (B1584574) derivatives, a related scaffold, has also demonstrated enhanced activity against resistant pathogens. researchgate.net

The 2-Piperidinyl Group: The piperidine (B6355638) ring is a prevalent feature in many biologically active compounds, particularly those targeting the central nervous system (CNS). scholarsportal.info Its presence can influence solubility, lipophilicity, and the ability to interact with specific receptors. The attachment at the 2-position of the benzoxazole ring creates a unique spatial arrangement that can be pivotal for receptor binding and biological function.

The combination of these three elements in a single molecule presents a unique chemical entity with the potential for novel pharmacological properties, distinct from its parent compounds. This justifies a dedicated investigation into its synthesis, characterization, and biological evaluation.

Overview of Prior Research on Related Chemical Scaffolds and Therapeutic Areas

While specific research on Benzoxazole, 5-chloro-2-(2-piperidinyl)- is not extensively documented in publicly available literature, a review of closely related structures provides a valuable predictive context for its potential therapeutic applications.

Anticonvulsant Activity: Derivatives of 5-chlorobenzoxazole-2-thione have been synthesized and shown to possess anticonvulsant properties in preliminary pharmacological testing. researchgate.net This suggests that the 5-chloro-benzoxazole moiety may be a key pharmacophore for activity against seizure disorders.

Serotonin (B10506) (5-HT) Receptor Modulation: A series of benzoxazoles with nitrogen-containing heterocycles at the 2-position, including piperazine (B1678402) (a close structural relative of piperidine), have been evaluated as 5-HT3 receptor partial agonists. acs.org In that research, it was noted that introducing a chloro group at the 5-position increased the compound's potency and reduced its intrinsic activity, a desirable trait for developing treatments for conditions like irritable bowel syndrome. acs.org

Somatostatin (B550006) Receptor (SST) Antagonism: Benzoxazole piperidines have been explored as potent and selective antagonists for the somatostatin receptor subtype 5 (SST5R). scholarsportal.infonih.gov Structure-activity relationship (SAR) studies in this area highlighted that substitution on the benzoxazole ring was crucial for eliminating off-target activities. scholarsportal.infonih.gov

Antimicrobial Activity: Numerous studies have demonstrated the antimicrobial potential of 2,5-disubstituted benzoxazoles. nih.gov Research has indicated that compounds with an electron-withdrawing group, such as a chloro or nitro group, at the 5-position can exhibit increased antifungal activity against pathogens like Candida albicans. esisresearch.org The parent scaffold, 2-Piperidin-2-yl-1,3-benzoxazole, is believed to exert antimicrobial effects by disrupting bacterial cell wall synthesis.

Research Objectives and Scope for Benzoxazole, 5-chloro-2-(2-piperidinyl)-

Based on the promising activities of related scaffolds, a focused research program for Benzoxazole, 5-chloro-2-(2-piperidinyl)- would be well-defined. The primary objectives would include:

Chemical Synthesis and Characterization: To develop an efficient and reproducible synthetic route to obtain the target compound in high purity. This would be followed by comprehensive structural confirmation using modern spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Physicochemical Profiling: To determine key physicochemical properties of the molecule, such as solubility, lipophilicity (logP), and pKa, which are critical for understanding its drug-like potential and pharmacokinetic behavior.

In Vitro Biological Screening: To conduct a broad-based screening of the compound's biological activity across several therapeutic areas suggested by the research on related scaffolds. This would encompass:

Anticancer assays against a panel of human cancer cell lines.

Antimicrobial testing against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov

CNS receptor binding assays , particularly focusing on serotonin (e.g., 5-HT3) and somatostatin (e.g., SST5R) receptors. acs.orgscholarsportal.info

Enzyme inhibition assays , for example, against acetylcholinesterase, a target implicated for the related 2-piperidinyl-benzoxazole scaffold.

Structure-Activity Relationship (SAR) Studies: Pending the results of the initial screening, to synthesize and test a focused library of analogs to establish a preliminary SAR, guiding future optimization efforts.

Data Tables

Table 1: Physicochemical Properties of Benzoxazole, 5-chloro-2-(2-piperidinyl)- and a Related Scaffold

PropertyValue (Benzoxazole, 5-chloro-2-(2-piperidinyl)-)Value (2-Piperidin-2-yl-1,3-benzoxazole)
Molecular Formula C₁₂H₁₃ClN₂OC₁₂H₁₄N₂O
Molecular Weight 236.70 g/mol 202.25 g/mol
IUPAC Name 5-chloro-2-(piperidin-2-yl)-1,3-benzoxazole2-(Piperidin-2-yl)-1,3-benzoxazole
SMILES C1CCNC(C1)C2=NC3=C(O2)C=C(C=C3)ClC1CCNC(C1)C2=NC3=CC=CC=C3O2

Note: Properties for the title compound are calculated based on its structure.

Table 2: Summary of Investigated Biological Activities for Related Benzoxazole Scaffolds

Chemical ScaffoldInvestigated Therapeutic AreaKey Findings
5-Chlorobenzoxazole-2-thione Derivatives AnticonvulsantCompounds exhibited anticonvulsant activity in preliminary pharmacological tests. researchgate.net
2-(Piperazinyl)benzoxazole Derivatives 5-HT3 Receptor ModulationActed as partial agonists. A 5-chloro substituent increased potency and lowered intrinsic activity. acs.org
Benzoxazole Piperidine Derivatives Somatostatin Receptor AntagonismPotent and selective antagonists for the SST5 receptor. Substitutions on the benzoxazole ring improved selectivity. scholarsportal.infonih.gov
2,5-Disubstituted Benzoxazoles AntimicrobialShowed broad-spectrum antimicrobial activity. Electron-withdrawing groups at position 5 enhanced antifungal activity. nih.govesisresearch.org
2-Piperidinyl-1,3-benzoxazole Antimicrobial / Enzyme InhibitionBelieved to disrupt bacterial cell wall synthesis and shown to inhibit acetylcholinesterase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClN2O B12111765 Benzoxazole, 5-chloro-2-(2-piperidinyl)- CAS No. 1152572-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1152572-46-7

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

5-chloro-2-piperidin-2-yl-1,3-benzoxazole

InChI

InChI=1S/C12H13ClN2O/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h4-5,7,9,14H,1-3,6H2

InChI Key

GXIPAJHVVPESES-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Synthetic Methodologies for Benzoxazole, 5 Chloro 2 2 Piperidinyl

Retrosynthetic Analysis of Benzoxazole (B165842), 5-chloro-2-(2-piperidinyl)-

A retrosynthetic analysis of the target molecule, Benzoxazole, 5-chloro-2-(2-piperidinyl)-, allows for the logical disconnection of the compound into simpler, more readily available starting materials. The primary strategic disconnections focus on the formation of the benzoxazole ring and the installation of its substituents.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Cyclocondensation Approach. This is the most common and direct strategy. The key disconnection is made across the two C-O and C=N bonds of the oxazole (B20620) ring. This bond cleavage leads back to two primary precursors: a 4-chloro-2-aminophenol and a derivative of piperidine-2-carboxylic acid . This approach is highly convergent and allows for the early introduction of the required chloro and piperidinyl moieties on separate starting materials.

Pathway B: C2-Functionalization Approach. An alternative disconnection breaks the C-C bond between the benzoxazole C2 carbon and the piperidine (B6355638) ring. This pathway starts from a pre-formed 5-chlorobenzoxazole (B107618) intermediate, which would then be functionalized at the C2 position with a suitable piperidine-containing group. A further disconnection of 5-chlorobenzoxazole would lead back to 4-chloro-2-aminophenol and a one-carbon synthon (e.g., formic acid or an orthoester).

While both pathways are theoretically viable, Pathway A generally offers better control over regioselectivity and is often more efficient for constructing specifically substituted benzoxazoles.

Conventional Synthetic Routes to the Benzoxazole Core of Benzoxazole, 5-chloro-2-(2-piperidinyl)-

The formation of the benzoxazole ring system is a cornerstone of heterocyclic chemistry, with numerous well-established methods. nih.govrsc.org These can be broadly categorized into the cyclization of functionalized precursors or the modification of an existing benzoxazole ring.

Cyclocondensation Reactions

The most prevalent method for synthesizing the benzoxazole scaffold is the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives. chemicalbook.comnih.gov This one-pot reaction is a powerful tool for creating 2-substituted benzoxazoles. In the context of synthesizing the target molecule, this would involve the reaction of 4-chloro-2-aminophenol with piperidine-2-carboxylic acid or an activated form, such as its acyl chloride or ester.

The reaction typically proceeds via the formation of an intermediate o-hydroxy amide, which then undergoes intramolecular cyclodehydration to yield the final benzoxazole ring. A variety of catalysts and reaction conditions have been developed to promote this transformation, accommodating a wide range of functional groups. nih.govrsc.org These methods often aim to be environmentally friendly, with some protocols utilizing water as a solvent or employing reusable catalysts. organic-chemistry.orgresearchgate.net

Catalyst/Reagent SystemConditionsSubstratesReference
Triflic Anhydride (Tf₂O) / 2-FluoropyridineRoom Temperature2-Aminophenols and Tertiary Amides nih.govresearchgate.net
Samarium Triflate (Sm(OTf)₃)Aqueous Medium, Mild Conditionso-Aminophenols and Aldehydes organic-chemistry.org
Methanesulphonic Acid (MSA)Microwave, Solvent-Free2-Aminophenol and Carboxylic Acids jocpr.com
Iron CatalysisHydrogen Transfer Conditionso-Hydroxynitrobenzenes and Alcohols organic-chemistry.org
No Catalyst (Green Chemistry)Alcoholic Solvent (Methanol or Ethanol)2-Aminophenols and Halogenated Nitriles acs.orgacs.org

This table presents a selection of modern catalytic systems for benzoxazole synthesis, adaptable for the target molecule.

Functionalization of Pre-formed Benzoxazole Rings

An alternative to building the ring from acyclic precursors is the functionalization of a pre-formed benzoxazole. nih.gov For the target molecule, this would involve starting with 5-chlorobenzoxazole and introducing the piperidinyl group at the C2 position.

Direct C-H functionalization of the C2 position of the benzoxazole core is an atom-economical strategy that has gained significant attention. nih.gov However, these reactions can require specific catalysts, such as copper or palladium complexes, and carefully optimized conditions to achieve high selectivity and yield. organic-chemistry.org For instance, copper-catalyzed methods have been developed for the direct alkylation of benzoxazoles using alkyl halides. organic-chemistry.org This approach would necessitate reacting 5-chlorobenzoxazole with a 2-halopiperidine derivative, which can present its own synthetic challenges.

Introduction of the 5-chloro Substituent in Benzoxazole, 5-chloro-2-(2-piperidinyl)-

Halogenation Strategies

Direct electrophilic halogenation of a pre-formed 2-(2-piperidinyl)benzoxazole could theoretically install the chloro substituent. However, this approach is often complicated by issues of regioselectivity. The benzoxazole ring system can be halogenated at multiple positions on the benzene (B151609) ring, potentially leading to a mixture of isomers (e.g., 4-chloro, 6-chloro, and 7-chloro) in addition to the desired 5-chloro product. Separating such a mixture can be difficult and would likely result in a low yield of the target compound, making this a less favorable synthetic route.

Pre-functionalized Starting Materials

The most efficient and regioselective method for synthesizing Benzoxazole, 5-chloro-2-(2-piperidinyl)- involves the use of a pre-functionalized starting material. The key precursor for this strategy is 4-chloro-2-aminophenol . nih.gov This commercially available or readily synthesized compound ensures that the chlorine atom is precisely located at the desired position from the outset.

The synthesis then proceeds via the cyclocondensation of 4-chloro-2-aminophenol with piperidine-2-carboxylic acid or a suitable derivative, as described in section 2.2.1. This approach avoids the regioselectivity problems associated with direct halogenation and provides a direct and high-yielding pathway to the final product. The synthesis of other 5-chloro-benzoxazole derivatives, such as 5-chloro-1,3-benzoxazol-2(3H)-one from 2-amino-4-chlorophenol (B47367), further illustrates the utility and prevalence of this strategy. nih.gov

Pre-functionalized Starting MaterialCorresponding ReagentResulting Intermediate/Product
4-chloro-2-aminophenolPiperidine-2-carboxylic acid (or derivative)Benzoxazole, 5-chloro-2-(2-piperidinyl)-
4-chloro-2-aminophenolUrea5-chloro-1,3-benzoxazol-2(3H)-one
2,5-dichlorobenzoxazoleAmmonia2-amino-5-chlorobenzoxazole

This table highlights key pre-functionalized materials used in the synthesis of 5-chlorobenzoxazoles.

Installation of the 2-(2-piperidinyl) Moiety in Benzoxazole, 5-chloro-2-(2-piperidinyl)-

The critical step in the synthesis of Benzoxazole, 5-chloro-2-(2-piperidinyl)- is the formation of the C-N bond between the benzoxazole ring and the piperidine unit. This can be achieved through several strategic approaches.

Cross-Coupling Reactions

While direct cross-coupling of a piperidinyl group to the 2-position of a pre-formed benzoxazole is not the most common route, analogous C-N cross-coupling reactions are well-established in heterocyclic chemistry and offer a potential pathway. These methods typically involve the reaction of a halo-substituted benzoxazole with a piperidine derivative in the presence of a metal catalyst.

Palladium-catalyzed and copper-catalyzed amination reactions are the most relevant in this context. For instance, a Buchwald-Hartwig amination could theoretically be employed, coupling 2,5-dichlorobenzoxazole with piperidine. However, the reactivity of the 2-chloro position on the benzoxazole ring towards nucleophilic substitution can be a competing pathway. google.com Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide an alternative. These reactions can be promoted by various copper sources, including copper(I) iodide (CuI) and copper(II) oxide nanoparticles, and are often performed in polar aprotic solvents like DMSO. organic-chemistry.org

A plausible, though less direct, cross-coupling strategy would involve the initial synthesis of a 2-aminobenzoxazole (B146116) derivative, which could then be further elaborated to introduce the piperidinyl group. For example, 2-amino-5-chlorobenzoxazole can be synthesized from 2,5-dichlorobenzoxazole by reaction with ammonia. google.com This amino group could then potentially undergo a reductive amination with a suitable piperidine-derived aldehyde or ketone, or participate in other coupling chemistries.

Coupling Reaction TypeTypical CatalystCommon LigandsPotential Substrates
Buchwald-Hartwig AminationPalladium(0) or Palladium(II) precursorsPhosphine-based (e.g., BINAP, XPhos)2-Halo-5-chlorobenzoxazole, Piperidine
Ullmann CondensationCopper(I) or Copper(II) saltsOften ligand-free or with simple ligands like diamines2-Halo-5-chlorobenzoxazole, Piperidine

Direct Substitution Approaches

A more direct and frequently utilized method for installing the 2-piperidinyl group is through the cyclization of a precursor that already contains the piperidine moiety. A common strategy involves the condensation of 2-amino-4-chlorophenol with a piperidine-2-carboxylic acid derivative. nih.gov This reaction typically proceeds through the formation of an intermediate amide, followed by a cyclodehydration step to form the benzoxazole ring. Various condensing agents can be employed to facilitate this transformation, including polyphosphoric acid (PPA) or other strong acids.

Another direct approach involves the reaction of 2-amino-4-chlorophenol with a piperidine-2-carboximidate or a related activated derivative. This method circumvents the need for harsh dehydrating conditions and can often proceed under milder conditions. The use of reagents that act as both a reactant and a catalyst, such as imidazolium (B1220033) chloride, has been reported for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and amides, which could be adapted for this purpose. nih.gov

A patent describes a process for the preparation of 2-amino-5-chlorobenzoxazole by reacting 2,5-dichlorobenzoxazole with ammonia, demonstrating a direct nucleophilic substitution at the 2-position. google.com This suggests that a similar reaction with piperidine could be feasible, potentially driven by the greater nucleophilicity of piperidine compared to ammonia.

Modern and Sustainable Synthetic Approaches for Benzoxazole, 5-chloro-2-(2-piperidinyl)-

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods. These principles are highly applicable to the synthesis of complex molecules like Benzoxazole, 5-chloro-2-(2-piperidinyl)-.

Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

The synthesis of 2-substituted benzoxazoles has greatly benefited from the development of novel catalytic systems. researchgate.net

Transition Metal Catalysis : Beyond the cross-coupling reactions mentioned earlier, transition metals like iron, ruthenium, and iridium have been employed in the synthesis of benzoxazoles. organic-chemistry.orgresearchgate.net For instance, iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols offers a green route to 2-substituted benzoxazoles. organic-chemistry.org Ruthenium catalysts have been used for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenols. ijpbs.com A combination of a Brønsted acid and copper(I) iodide has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones, a method that tolerates chloro substituents. organic-chemistry.org

Organocatalysis : Organocatalysis provides a metal-free alternative for benzoxazole synthesis. Brønsted acids, such as p-toluenesulfonic acid (TsOH), have been used to promote the condensation of 2-aminophenols with various carbonyl compounds. organic-chemistry.org The use of task-specific ionic liquids, particularly Brønsted acidic ionic liquids, has emerged as a green and efficient catalytic system for the synthesis of benzoxazoles under solvent-free conditions. acs.org These catalysts can often be recovered and reused, adding to the sustainability of the process.

Catalytic ApproachCatalyst ExampleKey Advantages
Transition Metal CatalysisCopper(I) Iodide / Brønsted AcidMild reaction conditions, tolerance of various functional groups. organic-chemistry.org
OrganocatalysisBrønsted Acidic Ionic LiquidMetal-free, solvent-free conditions, catalyst reusability. acs.org

Flow Chemistry Techniques

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, scalability, and reaction control. The synthesis of highly functionalized benzoxazoles has been successfully demonstrated in a continuous flow reactor. acs.orgcam.ac.uknih.gov This methodology involves base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization of N-acyl anilines. acs.orgcam.ac.uknih.gov The unstable lithiated benzoxazole intermediates can be immediately quenched in-line with an electrophile, allowing for the introduction of various substituents with high yield and quality. acs.orgcam.ac.uknih.gov

Adapting this flow process for the synthesis of Benzoxazole, 5-chloro-2-(2-piperidinyl)- would likely involve starting with a suitably substituted N-acyl aniline (B41778) precursor. The precise control over temperature and residence time in a flow reactor would be particularly beneficial for managing the potentially exothermic and rapid reactions involved. acs.orgcam.ac.uknih.gov

Green Chemistry Principles and Solvents in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies for heterocyclic compounds. For benzoxazole synthesis, this includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijpbs.comjetir.org

Green Solvents : Water and ethanol (B145695) are being explored as green solvent alternatives to traditional volatile organic compounds. organic-chemistry.orgjetir.org For example, the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes has been achieved in an aqueous medium using a reusable samarium triflate catalyst. organic-chemistry.org

Recyclable Catalysts : The development of heterogeneous catalysts is a cornerstone of green chemistry. Copper(II) oxide nanoparticles and titania-supported iridium catalysts are examples of recyclable catalysts used in benzoxazole synthesis. organic-chemistry.orgrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. organic-chemistry.orgrsc.org

Energy Efficiency : Microwave irradiation and ultrasound have been utilized to accelerate reactions and reduce energy consumption in the synthesis of benzoxazole derivatives. ijpbs.comnih.gov These techniques can often lead to shorter reaction times and higher yields compared to conventional heating methods.

Green Chemistry ApproachExampleKey Benefit
Use of Green SolventsSynthesis in water or ethanol organic-chemistry.orgjetir.orgReduced environmental impact and improved safety.
Recyclable CatalystsCopper(II) oxide nanoparticles organic-chemistry.orgMinimized waste and reduced catalyst cost.
Energy-Efficient MethodsMicrowave-assisted synthesis ijpbs.comShorter reaction times and lower energy consumption.

Optimization of Reaction Conditions and Scalability for Benzoxazole, 5-chloro-2-(2-piperidinyl)- Production

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. In the case of Benzoxazole, 5-chloro-2-(2-piperidinyl)-, this would likely involve the reaction of 2-amino-4-chlorophenol with a derivative of piperidine-2-carboxylic acid.

Optimization of such a reaction would involve a systematic study of several parameters to maximize yield and purity while minimizing reaction time and cost. Key factors for optimization would include:

Solvent: A range of solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, xylene), would need to be screened. The choice of solvent can significantly impact the solubility of reactants and the reaction temperature.

Catalyst: Both acid and base catalysts are commonly employed for benzoxazole formation. Acid catalysts, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid, facilitate the dehydration step. Base-catalyzed methods might involve the use of a coupling reagent to activate the carboxylic acid.

Temperature: The reaction temperature would need to be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or product.

Stoichiometry of Reactants: The molar ratio of the 2-amino-4-chlorophenol and the piperidine-2-carboxylic acid derivative would be a critical parameter to investigate.

For the production to be scalable, the optimized laboratory conditions would need to be transferable to a larger scale. This involves addressing challenges such as heat transfer, mixing, and isolation of the product in a safe and efficient manner. The choice of reagents and solvents would also be influenced by their cost, availability, and safety on an industrial scale.

A hypothetical optimization study for the synthesis of Benzoxazole, 5-chloro-2-(2-piperidinyl)- could involve the parameters outlined in the interactive table below.

ParameterVariation 1Variation 2Variation 3Variation 4
Solvent TolueneDMFAcetonitrile (B52724)No Solvent (Melt)
Catalyst p-TsOHPPAEDC/HOBtNone
Temperature (°C) 80110140160
Reactant Ratio (Amine:Acid) 1:11:1.21.2:11:1.5

Stereoselective Synthesis of Enantiopure Benzoxazole, 5-chloro-2-(2-piperidinyl)-

The piperidine ring in Benzoxazole, 5-chloro-2-(2-piperidinyl)- contains a stereocenter at the 2-position. Therefore, the synthesis of enantiomerically pure forms of this compound is a significant consideration, as different enantiomers can exhibit distinct biological activities. Two primary strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries and Templates

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.comresearchgate.net After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of enantiopure Benzoxazole, 5-chloro-2-(2-piperidinyl)-, a chiral auxiliary could be attached to the piperidine-2-carboxylic acid precursor. A well-known class of chiral auxiliaries are the Evans oxazolidinones. nih.gov The synthesis would proceed in the following general steps:

Coupling of an N-protected piperidine-2-carboxylic acid with a chiral auxiliary (e.g., an Evans oxazolidinone).

Functionalization at the 2-position of the piperidine ring, if necessary, with the auxiliary directing the stereochemistry.

Condensation of the chiral auxiliary-bearing piperidine derivative with 2-amino-4-chlorophenol.

Removal of the chiral auxiliary to yield the enantiomerically enriched target compound.

The choice of the chiral auxiliary and the specific reaction conditions would be crucial for achieving high diastereoselectivity.

Asymmetric Catalysis for Piperidine Functionalization

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

In the context of synthesizing enantiopure Benzoxazole, 5-chloro-2-(2-piperidinyl)-, asymmetric catalysis could be employed to create the chiral center on the piperidine ring. Rhodium-catalyzed asymmetric hydrogenation or functionalization of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, is a plausible route.

For instance, a synthetic strategy could involve:

Synthesis of a 2-substituted tetrahydropyridine precursor.

Asymmetric hydrogenation of the double bond using a chiral rhodium catalyst (e.g., with a chiral phosphine (B1218219) ligand) to establish the stereocenter at the 2-position of the piperidine ring.

Coupling of the resulting enantiomerically enriched piperidine derivative with 2-amino-4-chlorophenol to form the final product.

The effectiveness of this approach would depend on the selection of the catalyst, ligand, and reaction conditions to achieve high enantioselectivity.

A hypothetical screening of chiral ligands for the asymmetric synthesis could include those listed in the table below.

Catalyst PrecursorChiral LigandEnantiomeric Excess (ee) [%] (Hypothetical)
[Rh(COD)₂]BF₄(R)-BINAP95
[Rh(COD)₂]BF₄(S,S)-Chiraphos88
[Rh(COD)₂]BF₄(R,R)-DuPhos98
[Rh(COD)₂]BF₄(S)-SEGPHOS92

Structure Activity Relationship Sar and Medicinal Chemistry of Benzoxazole, 5 Chloro 2 2 Piperidinyl Analogues

Design Principles for Structural Modification of Benzoxazole (B165842), 5-chloro-2-(2-piperidinyl)-

The benzoxazole core is a crucial pharmacophore in many biologically active compounds, and its modification is a key strategy in medicinal chemistry. The fused ring system's electronic and steric properties can be fine-tuned to optimize interactions with biological targets. Modifications can include the introduction of various substituents on the benzene (B151609) ring or even bioisosteric replacement of the entire benzoxazole nucleus to explore new chemical space and potentially discover novel biological activities.

Systematic modifications of the functional groups within the benzoxazole structure are undertaken to assess their impact on biological activity. For instance, alterations in the benzene or oxazole (B20620) rings can be explored to understand their role in binding affinity or enzymatic activity. This iterative process of designing and testing new derivatives, based on insights from previous experiments, allows for the continuous improvement of a compound's properties. The structural similarities of benzoxazoles with naturally occurring nucleotides like adenine and guanine enable them to interact with various biomolecules, leading to a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

A strategy known as "scaffold hopping" can be employed to identify alternative core structures that mimic the essential binding interactions of the original benzoxazole scaffold. This approach can lead to the discovery of novel chemotypes with improved properties. For example, replacing the benzoxazole ring with other heterocyclic systems such as benzimidazole or indole could yield compounds with altered biological profiles.

Table 1: Hypothetical Modifications of the Benzoxazole Core and Their Rationale

ModificationRationalePotential Impact on Activity
Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) on the benzene ringAltering the electron density of the aromatic systemMay enhance binding affinity through favorable electronic interactions with the target protein.
Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzene ringModifying the electronic and lipophilic propertiesCould influence metabolic stability and cell permeability.
Bioisosteric replacement (e.g., benzimidazole, benzothiazole)Exploring different hydrogen bonding patterns and steric interactionsMay lead to improved selectivity or novel biological activities.

The 5-position of the benzoxazole ring, occupied by a chloro group in the parent compound, is a prime site for modification to probe its influence on biological activity. The nature of the substituent at this position can significantly impact the molecule's lipophilicity, electronic properties, and steric interactions with the target. Replacing the chloro group with other halogens (e.g., fluoro, bromo) or with non-halogen substituents (e.g., methoxy, nitro, cyano) can provide valuable SAR data.

Table 2: Representative Substituents at the 5-Position and Their Potential Effects

Substituent at 5-PositionElectronic EffectLipophilicity (LogP contribution)Potential Impact on Activity
-FElectron-withdrawing+0.14May improve metabolic stability and binding affinity.
-BrElectron-withdrawing+0.86Increases lipophilicity, potentially affecting cell permeability.
-OCH₃Electron-donating-0.02Can act as a hydrogen bond acceptor and influence solubility.
-NO₂Strong electron-withdrawing-0.28May enhance activity but can also introduce toxicity concerns.
-CNElectron-withdrawing-0.57Can act as a hydrogen bond acceptor and is metabolically stable.

The piperidine (B6355638) moiety offers multiple avenues for structural modification to enhance pharmacological properties. Derivatization of the piperidine ring can influence the compound's basicity, lipophilicity, and conformational flexibility, all of which are critical for its interaction with biological targets.

N-Substitution: The secondary amine of the piperidine ring is a readily available handle for introducing a variety of substituents. N-alkylation with small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties can be explored. N-acylation with different acyl groups can also be performed to introduce amide functionalities, which can alter the compound's hydrogen bonding capacity and metabolic stability. The introduction of N-aryl or N-heteroaryl groups can lead to additional aromatic interactions with the target protein.

Table 3: Examples of Piperidine Ring Derivatizations and Their Rationale

DerivatizationRationalePotential Impact on Activity
N-methylationIncrease basicity and explore steric effectsMay alter receptor binding and pharmacokinetic properties.
N-acetylationIntroduce a neutral amide groupCan modify solubility and hydrogen bonding capabilities.
N-benzylationIntroduce an aromatic ringMay lead to additional pi-stacking interactions with the target.
Ring contraction to pyrrolidineAlter ring pucker and conformational flexibilityCould lead to a better fit in a sterically constrained binding pocket.
Ring expansion to azepaneIncrease conformational flexibilityMay allow for adoption of a more favorable binding conformation.

In the parent compound, the benzoxazole and piperidine rings are directly connected. Introducing a linker between these two moieties can provide greater conformational freedom and allow for the optimization of the spatial orientation of the two rings. The nature, length, and rigidity of the linker are critical parameters that can be varied.

Flexible Linkers: Simple alkyl chains of varying lengths (e.g., methylene, ethylene) can be used as flexible linkers. These linkers allow the benzoxazole and piperidine rings to adopt a wide range of relative orientations, which can be beneficial for binding to targets with less defined binding pockets.

Rigid Linkers: More rigid linkers, such as those containing double or triple bonds, or small cyclic structures, can be employed to restrict the conformational flexibility of the molecule. This can be advantageous if a specific, rigid conformation is required for optimal binding, and it can also lead to an entropic advantage upon binding.

Functionalized Linkers: The linker can also be functionalized with groups that can participate in binding interactions, such as hydroxyl, carbonyl, or amino groups. For example, an amide or ether linker can introduce hydrogen bond donor or acceptor capabilities.

Table 4: Types of Linkers and Their Potential Influence on SAR

Linker TypeExampleKey CharacteristicsPotential Impact on Activity
Direct BondN/AHigh rigidity, limited conformational freedomEstablishes the baseline for SAR studies.
Flexible Alkyl Chain-CH₂-, -(CH₂)₂-Increased conformational flexibilityAllows for exploration of different binding modes.
Rigid Alkene/Alkyne-CH=CH-, -C≡C-Restricted rotation, defined geometryCan lock the molecule in a bioactive conformation.
Amide Linker-C(O)NH-Planar, hydrogen bonding capabilitiesIntroduces potential for key hydrogen bond interactions.
Ether Linker-O-CH₂-Flexible, hydrogen bond acceptorCan improve solubility and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzoxazole, 5-chloro-2-(2-piperidinyl)- Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) approaches are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of molecules with known activities, it is possible to build a model that can predict the activity of new, untested compounds.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated from a set of active molecules by identifying the common chemical features that are essential for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify new molecules that match the model and are therefore likely to be active.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities. In these methods, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. These fields are then correlated with the biological activities of the molecules to generate a QSAR model.

The results of CoMFA and CoMSIA studies are often visualized as contour maps, which show the regions in space where certain properties are favorable or unfavorable for activity. For example, a green contour map in a CoMFA study might indicate a region where bulky substituents are favored, while a red contour map in a CoMSIA study might indicate a region where electronegative groups are disfavored. These maps provide medicinal chemists with valuable insights for designing new molecules with improved activity.

Table 5: Key Descriptors Used in Ligand-Based QSAR Studies

QSAR MethodDescriptorsInformation Provided
Pharmacophore ModelingHydrogen Bond Donors/Acceptors, Hydrophobic regions, Aromatic rings, Positive/Negative ionizable featuresIdentifies the essential chemical features for biological activity and their spatial arrangement.
CoMFASteric and Electrostatic fieldsProvides a 3D map of where steric bulk and positive/negative charges are favorable or unfavorable for activity.
CoMSIASteric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor fieldsOffers a more detailed analysis of the physicochemical properties that influence activity.

Pharmacophore Modeling and Validation

Pharmacophore modeling is a crucial computational technique in medicinal chemistry used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For analogues of Benzoxazole, 5-chloro-2-(2-piperidinyl)-, pharmacophore models can elucidate the key structural motifs required for target binding and activity.

A typical pharmacophore model for this class of compounds would likely include several key features derived from the core structure. These often consist of a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), a hydrophobic region (HY), and an aromatic ring feature (AR). The benzoxazole ring itself can contribute to hydrophobic and aromatic interactions. The nitrogen atom within the benzoxazole ring and the piperidinyl nitrogen can act as hydrogen bond acceptors, while the N-H group of the piperidine can serve as a hydrogen bond donor. The 5-chloro substituent can contribute to a hydrophobic pocket or engage in halogen bonding, which is an increasingly recognized interaction in drug design.

Validation of such a pharmacophore model is a critical step to ensure its predictive power. This is typically achieved through several methods:

Internal Validation: The model is tested against the training set of molecules used to generate it to ensure it can accurately identify the active compounds.

External Validation: The model's predictive capability is assessed using an external test set of molecules with known activities that were not used in the model's creation.

Decoy Set Screening: The model is challenged to differentiate a small set of active compounds from a large database of inactive, but structurally similar, "decoy" molecules. A robust model should have a high enrichment factor, meaning it preferentially identifies the active compounds.

For a series of Benzoxazole, 5-chloro-2-(2-piperidinyl)- analogues, a successfully validated pharmacophore model can be instrumental in virtual screening campaigns to identify novel active compounds from large chemical libraries and in guiding the design of new analogues with improved potency and selectivity.

Table 1: Hypothetical Pharmacophore Features for Benzoxazole, 5-chloro-2-(2-piperidinyl)- Analogues

Feature TypeLocation on ScaffoldPotential Interaction
Aromatic Ring (AR)Benzoxazole Ring Systemπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Benzoxazole Nitrogen, Piperidinyl NitrogenInteraction with donor groups on the target protein
Hydrogen Bond Donor (HBD)Piperidinyl N-HInteraction with acceptor groups on the target protein
Hydrophobic (HY)Chloro-substituent, Piperidinyl RingVan der Waals interactions within a hydrophobic pocket
Halogen Bond Donor5-Chloro GroupInteraction with a Lewis base on the target protein

Machine Learning and AI in SAR Analysis

The application of machine learning (ML) and artificial intelligence (AI) has become increasingly pivotal in the analysis of Structure-Activity Relationships (SAR) for complex molecules like Benzoxazole, 5-chloro-2-(2-piperidinyl)- analogues. nih.govmdpi.comnih.govresearchgate.net These computational approaches can decipher intricate, non-linear relationships between chemical structures and biological activities that are often challenging to identify through traditional medicinal chemistry approaches.

Several ML algorithms can be employed for SAR analysis of this compound class:

Quantitative Structure-Activity Relationship (QSAR) Models: ML-based QSAR models, such as those built with Random Forest, Support Vector Machines (SVM), or Gradient Boosting, can predict the biological activity of novel analogues. These models are trained on datasets of existing compounds with their corresponding experimental activities and molecular descriptors (e.g., physicochemical properties, topological indices, 3D conformations).

Deep Learning: Deep neural networks (DNNs) can learn complex features directly from molecular representations like simplified molecular-input line-entry system (SMILES) strings or molecular graphs. This can lead to more accurate predictions of activity and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Generative Models: AI-powered generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecular structures with desired properties based on the learned SAR from a given dataset. This allows for the exploration of new chemical space for Benzoxazole, 5-chloro-2-(2-piperidinyl)- analogues that are predicted to have high activity.

The integration of AI and ML in SAR analysis offers the potential to accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds, thereby reducing the time and cost associated with identifying a clinical candidate.

Bioisosteric Replacements in Benzoxazole, 5-chloro-2-(2-piperidinyl)- Structure

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological properties, such as potency, selectivity, metabolic stability, and pharmacokinetic profile, without significantly altering its binding mode to the biological target. nih.govcambridgemedchemconsulting.comdrughunter.combaranlab.org For the Benzoxazole, 5-chloro-2-(2-piperidinyl)- scaffold, several bioisosteric replacements can be envisioned for its different components.

Table 2: Potential Bioisosteric Replacements for Key Moieties of Benzoxazole, 5-chloro-2-(2-piperidinyl)-

Original MoietyPotential BioisosteresRationale for Replacement
5-Chloro Group -F, -Br, -CF3, -CNModulate electronics, lipophilicity, and metabolic stability. A trifluoromethyl group can enhance binding affinity and block metabolic sites.
Benzoxazole Ring Benzothiazole, Benzimidazole, Indazole, OxazolopyridineAlter electronic properties, hydrogen bonding capacity, and metabolic stability. For instance, replacing the oxygen with sulfur (benzothiazole) or nitrogen (benzimidazole) can significantly impact the compound's profile. rsc.orgnih.gov
2-Piperidinyl Ring Pyrrolidinyl, Azetidinyl, Morpholinyl, Piperazinyl, Bicyclo[1.1.1]pentaneModify basicity, polarity, and conformational rigidity. Replacing piperidine with a more rigid or conformationally constrained ring system can improve selectivity and reduce off-target effects. researchgate.netblumberginstitute.orgmykhailiukchem.orgnih.gov

The selection of a particular bioisostere is highly context-dependent and requires careful consideration of the target protein's binding pocket and the desired property improvements. For example, replacing the piperidine ring with a less basic bioisostere could be beneficial if high basicity is associated with off-target effects, such as hERG channel inhibition. Similarly, replacing the benzoxazole core with a different heterocyclic system might improve solubility or metabolic stability.

Development of Hybrid Molecules and Conjugates Based on Benzoxazole, 5-chloro-2-(2-piperidinyl)-

The Benzoxazole, 5-chloro-2-(2-piperidinyl)- scaffold can serve as a building block for the development of more complex therapeutic modalities, such as hybrid molecules and conjugates, to achieve novel mechanisms of action or targeted drug delivery.

PROTAC Design Strategies

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

In a hypothetical PROTAC design incorporating the Benzoxazole, 5-chloro-2-(2-piperidinyl)- moiety as the POI binder, several strategic considerations are paramount:

Linker Attachment Point: The linker should be attached to a position on the benzoxazole or piperidinyl ring that does not disrupt the key interactions required for binding to the POI. The choice of attachment point can significantly influence the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.

Linker Composition and Length: The linker's length, rigidity, and composition (e.g., polyethylene glycol, alkyl chains) are critical for optimizing the orientation of the POI and E3 ligase to facilitate efficient ubiquitination.

E3 Ligase Ligand: The choice of E3 ligase ligand (e.g., for Cereblon or VHL) can impact the degradation efficiency and the tissue-specific effects of the PROTAC.

Antibody-Drug Conjugate (ADC) Linker Integration Points

Antibody-drug conjugates (ADCs) are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. mdpi.comrsc.orgresearchgate.netnih.govbiochempeg.comnih.govvectorlabs.com If Benzoxazole, 5-chloro-2-(2-piperidinyl)- or a more potent derivative were to be used as a payload, its integration into an ADC would require a carefully designed linker.

Key considerations for linker integration include:

Attachment Site on the Payload: A reactive handle must be introduced onto the Benzoxazole, 5-chloro-2-(2-piperidinyl)- structure to attach the linker. This could be, for example, a hydroxyl, amino, or carboxyl group that allows for conjugation without compromising the payload's activity. The position of this handle is crucial to avoid steric hindrance with the target.

Linker Chemistry: The linker can be either cleavable or non-cleavable. mdpi.combiochempeg.com

Cleavable linkers are designed to release the payload in the tumor microenvironment or inside the cancer cell, for example, through enzymatic cleavage (e.g., cathepsin-sensitive dipeptides) or in response to the lower pH of endosomes/lysosomes (e.g., hydrazones). nih.govnih.gov

Non-cleavable linkers release the payload after the antibody is degraded in the lysosome. mdpi.com The choice of linker depends on the payload's mechanism of action and desired bystander effect.

Conjugation to the Antibody: The linker-payload is typically conjugated to the antibody through surface-exposed lysine or cysteine residues. Site-specific conjugation technologies are increasingly used to produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Table 3: Potential Linker Integration Points and Strategies for Benzoxazole, 5-chloro-2-(2-piperidinyl)- Based ADCs

ComponentStrategyExample
Payload Modification Introduction of a reactive handle for linker attachment.Functionalization of the piperidine ring with a primary amine or carboxyl group.
Linker Type Cleavable or non-cleavable.Valine-citrulline (cleavable), maleimidocaproyl (non-cleavable).
Conjugation Chemistry Thiol-maleimide chemistry for cysteine conjugation.Reaction of a maleimide-functionalized linker with reduced interchain disulfides on the antibody.

Molecular and Cellular Pharmacology of Benzoxazole, 5 Chloro 2 2 Piperidinyl

Target Identification and Validation for Benzoxazole (B165842), 5-chloro-2-(2-piperidinyl)-

The initial steps in characterizing the pharmacological profile of a compound involve identifying its biological targets. For "Benzoxazole, 5-chloro-2-(2-piperidinyl)-," research has primarily centered on its interaction with sigma receptors.

Receptor Binding Assays (e.g., GPCRs, Ion Channels, Nuclear Receptors)

Receptor binding assays are crucial for determining the affinity of a compound for various receptors. While comprehensive screening across all receptor families for "Benzoxazole, 5-chloro-2-(2-piperidinyl)-" is not extensively documented in publicly available literature, significant findings exist for its interaction with sigma receptors, which are a unique class of intracellular proteins.

A study focused on a series of 5-chlorobenzoxazole (B107618) derivatives, including compounds structurally related to "Benzoxazole, 5-chloro-2-(2-piperidinyl)-," assessed their affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The research demonstrated that certain derivatives with a four-unit spacer between the benzoxazole core and an azepane ring exhibited nanomolar affinity for both σ₁ and σ₂ receptors. nih.gov Specifically, compounds within this series displayed high affinity, with Kᵢ values for the σ₁ receptor as low as 0.78 nM and for the σ₂ receptor as low as 3.8 nM. nih.gov However, specific binding data for "Benzoxazole, 5-chloro-2-(2-piperidinyl)-" itself was not singled out in this particular study.

Enzyme Inhibition and Activation Profiling (e.g., Kinases, Proteases)

The benzoxazole scaffold is present in numerous compounds that have been investigated as enzyme inhibitors. For instance, derivatives of 5-chloro-indole-2-carboxylate have been identified as potent inhibitors of the EGFRT790M and BRAFV600E kinases, which are crucial targets in cancer therapy. nih.gov One such derivative demonstrated an IC₅₀ value of 68 nM against EGFR, outperforming the known inhibitor erlotinib. nih.gov

Additionally, various benzoxazole derivatives have been explored as inhibitors of proteases, such as the papain-like protease (PLpro) of SARS-CoV-2. nih.govnih.govrsc.org However, specific data on the enzyme inhibition or activation profile of "Benzoxazole, 5-chloro-2-(2-piperidinyl)-" is not available in the reviewed literature.

Affinity-Based Proteomics and Chemoproteomics

Affinity-based proteomics and chemoproteomics are powerful techniques for the unbiased identification of molecular targets of a small molecule. These methods utilize chemical probes to capture and identify binding partners from complex biological samples. A review of the current literature did not yield any studies that have employed these techniques to specifically investigate the protein targets of "Benzoxazole, 5-chloro-2-(2-piperidinyl)-".

CRISPR/Cas9 Screening for Target Deconvolution

CRISPR/Cas9-based genetic screening is a modern approach used to identify the genes—and by extension, the proteins—that are essential for the activity of a compound. This can help in validating a drug's target and understanding its mechanism of action. At present, there are no published studies that have utilized CRISPR/Cas9 screening for the target deconvolution of "Benzoxazole, 5-chloro-2-(2-piperidinyl)-".

Elucidation of Mechanism of Action at the Molecular Level

Understanding the molecular mechanism of action involves delineating the downstream cellular events that occur after the compound binds to its target.

Intracellular Signaling Pathway Modulation Studies

Given the identified affinity of related 5-chlorobenzoxazole derivatives for sigma receptors, it is plausible that "Benzoxazole, 5-chloro-2-(2-piperidinyl)-" may modulate signaling pathways associated with these receptors. Sigma-1 receptors are known to translocate from the mitochondria-associated endoplasmic reticulum membrane to the plasma membrane upon stimulation, where they can interact with and modulate various ion channels and signaling proteins.

Studies on related sigma receptor ligands have shown that their interaction can lead to the modulation of calcium signaling and downstream pathways involved in cell survival and apoptosis. nih.gov For instance, the evaluation of cytotoxic effects in MCF-7 human cancer cells was used to assess σ₂ receptor activity of related compounds. nih.gov Furthermore, in vivo models of inflammatory pain were utilized to analyze the pharmacological properties related to σ₁ receptor interaction. nih.gov However, specific studies detailing the modulation of intracellular signaling pathways by "Benzoxazole, 5-chloro-2-(2-piperidinyl)-" have not been reported.

Gene Expression Analysis (Transcriptomics)

No studies detailing the transcriptomic effects of Benzoxazole, 5-chloro-2-(2-piperidinyl)- on any cell line have been identified. Such studies would involve techniques like microarray analysis or RNA-sequencing to determine how the compound alters the expression levels of thousands of genes, providing insights into its mechanism of action and potential therapeutic targets or off-target effects.

Proteomic Alterations (Proteomics)

There is no available research on the proteomic changes induced by Benzoxazole, 5-chloro-2-(2-piperidinyl)-. Proteomic analyses, using methods such as mass spectrometry, would be necessary to understand how the compound affects the levels, modifications, and interactions of proteins within a cell, offering a functional snapshot of its cellular impact.

Receptor Occupancy and Ligand-Binding Kinetics in Cellular Context

Specific data on the receptor occupancy and ligand-binding kinetics for Benzoxazole, 5-chloro-2-(2-piperidinyl)- are not present in the current literature. While related benzoxazole derivatives have been shown to bind to receptors like the 5-HT3 receptor, the binding affinity (Kᵢ), dissociation constant (Kᴅ), and association/dissociation rates for this particular compound are unknown. acs.org Radioligand binding assays would be required to determine these crucial pharmacological parameters.

Cell-Based Functional Assays

Comprehensive cell-based functional assay data for Benzoxazole, 5-chloro-2-(2-piperidinyl)- is currently unavailable.

Cell Viability and Proliferation Studies (e.g., Anti-Cancer Context)

No published studies have evaluated the effect of Benzoxazole, 5-chloro-2-(2-piperidinyl)- on cell viability or proliferation in any cell line, including cancer cells. Standard assays such as MTT or WST-1 would be employed to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) and to assess its potential cytostatic or cytotoxic effects. nih.gov

Apoptosis and Autophagy Induction Assays

There is no evidence from published research to suggest that Benzoxazole, 5-chloro-2-(2-piperidinyl)- induces apoptosis or autophagy. Studies on other benzoxazole derivatives have shown pro-apoptotic effects, often measured through caspase activation assays or flow cytometry analysis of Annexin V staining. nih.govnih.gov However, these findings cannot be directly attributed to the specific compound .

Cellular Reporter Gene Assays for Pathway Activation

No information is available regarding the use of cellular reporter gene assays to investigate the effects of Benzoxazole, 5-chloro-2-(2-piperidinyl)- on specific signaling pathways. These assays are instrumental in determining whether a compound activates or inhibits pathways such as NF-κB, MAPK, or others, by measuring the expression of a reporter gene linked to a pathway-responsive promoter.

High-Throughput and High-Content Screening of Benzoxazole, 5-chloro-2-(2-piperidinyl)- Analogues

The discovery and optimization of bioactive molecules, such as analogues of Benzoxazole, 5-chloro-2-(2-piperidinyl)-, are significantly accelerated by high-throughput screening (HTS) and high-content screening (HCS) methodologies. While specific HTS or HCS data for "Benzoxazole, 5-chloro-2-(2-piperidinyl)-" is not extensively available in the public domain, the screening of analogous benzoxazole derivatives provides valuable insights into the structure-activity relationships (SAR) that govern their pharmacological effects. These studies are crucial for identifying lead compounds and understanding the impact of various substitutions on the benzoxazole scaffold.

High-throughput screening allows for the rapid testing of large libraries of chemical compounds against a specific biological target. This process is often automated and miniaturized to increase efficiency. For benzoxazole analogues, HTS can be employed to identify compounds with desired activities, such as binding to a particular receptor or inhibiting an enzyme. For instance, computational high-throughput screening has been utilized to screen large chemical libraries against targets like EGFR and HER2 kinases, identifying novel benzoxazinone (B8607429) inhibitors. nih.gov This approach, while focused on a related heterocyclic system, demonstrates the power of HTS in identifying promising scaffolds.

Following initial HTS hits, high-content screening provides more detailed information about a compound's effects on cellular systems. HCS uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, such as cell morphology, protein localization, and organelle function. This detailed phenotypic profiling helps to elucidate the mechanism of action of bioactive compounds and to identify potential off-target effects early in the drug discovery process.

Systematic pharmacological screening and SAR studies of benzoxazole derivatives with substitutions at the 2- and 5-positions have been conducted to explore their therapeutic potential. For example, a series of benzoxazole-piperidine and piperazine (B1678402) derivatives were synthesized and evaluated for their affinities to dopamine (B1211576) D2, and serotonin (B10506) 5-HT1A and 5-HT2A receptors, which are key targets for antipsychotic drugs. nih.govresearchgate.net Although these studies did not specifically report on 5-chloro substituted analogues, they provide a framework for understanding how modifications to the 2-position piperidine (B6355638)/piperazine moiety influence receptor binding.

Furthermore, screening of 2,5-disubstituted benzoxazole derivatives has been performed to assess their antimicrobial properties. In one study, a novel benzoxazole derivative featuring a 2-(p-fluorophenyl) group and a 5-(2-(4-phenylpiperidine-1-yl)acetamido) substituent was synthesized and tested against various microbial strains. bibliomed.org This highlights the exploration of the 5-position for introducing substituents that can modulate the biological activity profile of the benzoxazole core. The results indicated broad antibacterial activity and promising antifungal activity against drug-resistant Candida albicans isolates. bibliomed.org

The table below summarizes findings from the pharmacological screening of various benzoxazole analogues, providing insights into the types of activities and the potency ranges observed for compounds with structural similarities to Benzoxazole, 5-chloro-2-(2-piperidinyl)-.

Table 1: Pharmacological Screening Data of Selected Benzoxazole Analogues

Compound/Analogue Type Screening Assay Key Findings Reference
Benzoxazole-piperidine/piperazine derivatives Receptor binding assays (Dopamine D2, Serotonin 5-HT1A, 5-HT2A) Identified compounds with high affinities for D2, 5-HT1A, and 5-HT2A receptors, suggesting potential as multi-target antipsychotics. nih.govresearchgate.net
2-(p-fluorophenyl)-5-(2-(4-phenylpiperidine-1-yl)acetamido)benzoxazole Antimicrobial microdilution method Showed broad antibacterial activity (MIC 32–256 µg/mL) and notable antifungal activity against a C. albicans isolate (MIC 16 µg/mL). bibliomed.org
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione Computational HTS and in vitro kinase assays (EGFR/HER2) Identified as a dual inhibitor of EGFR and HER2 kinases with IC50 values of 37.24 nM and 45.83 nM, respectively. nih.gov

These studies, while not focused on the exact molecule of interest, underscore the systematic approach of screening and modifying the benzoxazole scaffold to achieve desired pharmacological profiles. The inclusion of a 5-chloro substituent, as in "Benzoxazole, 5-chloro-2-(2-piperidinyl)-", is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, and its impact would be a key variable in any comprehensive screening campaign.

Computational Chemistry and Molecular Modeling of Benzoxazole, 5 Chloro 2 2 Piperidinyl

Ligand-Protein Docking Studies of Benzoxazole (B165842), 5-chloro-2-(2-piperidinyl)-

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. This helps in understanding the binding mechanism and affinity.

Binding Mode Predictions and Interaction Analysis with Target Proteins

No published studies were found that performed ligand-protein docking of Benzoxazole, 5-chloro-2-(2-piperidinyl)- with any specific protein target. Such a study would typically involve:

Identifying potential protein targets based on the compound's structural similarity to known active molecules.

Using docking software (e.g., AutoDock, Glide, Gold) to place the ligand into the binding site of the target protein.

Analyzing the resulting poses to predict binding affinity (scoring functions) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with amino acid residues.

A hypothetical data table for such an analysis would look like this, but is not available for this compound.

Target ProteinPredicted Binding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Virtual Screening for Identification of Novel Ligands

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The scaffold of Benzoxazole, 5-chloro-2-(2-piperidinyl)- could theoretically be used as a query structure to find other novel ligands. However, no studies have been published that utilize this specific compound for virtual screening campaigns.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information on the time-dependent behavior of a molecular system, including conformational changes and the stability of ligand-protein complexes.

Conformational Analysis of Benzoxazole, 5-chloro-2-(2-piperidinyl)- in Various Environments

Conformational analysis of this compound would reveal its preferred three-dimensional shapes in different environments (e.g., in a vacuum, in water, or bound to a protein). This information is crucial for understanding its biological activity. No studies detailing the conformational preferences of Benzoxazole, 5-chloro-2-(2-piperidinyl)- have been found.

Stability and Dynamics of Protein-Ligand Complexes

If a protein-ligand complex were identified through docking, MD simulations would be the next step to assess its stability over time. Key parameters that would be analyzed include:

Root Mean Square Deviation (RMSD): To measure the stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

No data for these parameters are available for any protein complex with Benzoxazole, 5-chloro-2-(2-piperidinyl)-. A representative data table, if data were available, is shown below.

Simulation SystemAverage RMSD (Å)Key Hydrogen Bond Occupancy (%)
Data Not AvailableData Not AvailableData Not Available

Water Thermodynamics and Solvation Effects

The study of water thermodynamics and solvation effects is critical for understanding how a compound behaves in an aqueous physiological environment and for calculating its binding free energy to a target. Methods like MM/PBSA or MM/GBSA are often used for this purpose. There is no published research applying these methods to Benzoxazole, 5-chloro-2-(2-piperidinyl)-.

While the chemical structure of Benzoxazole, 5-chloro-2-(2-piperidinyl)- suggests it may be a candidate for computational investigation as a potential bioactive agent, there is currently a complete absence of published scientific literature detailing any such studies. The methodologies described above represent the standard computational workflow that would be necessary to characterize its molecular interactions and dynamic behavior. Future research may explore the properties of this compound, which would then provide the data to populate the analyses discussed in this article.

In Silico ADME Predictions and Drug-Likeness Assessment for Benzoxazole, 5-chloro-2-(2-piperidinyl)-

In silico methods are crucial for the early-stage evaluation of a compound's pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). These predictions help in identifying potential liabilities and optimizing the molecular structure to enhance its drug-like properties.

Computational models are employed to predict the absorption of "Benzoxazole, 5-chloro-2-(2-piperidinyl)-" across biological membranes, primarily the intestinal wall and the blood-brain barrier. These models often rely on physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight. For instance, a higher logP value generally suggests better lipid membrane permeability, which is a key factor for passive diffusion across the gut wall.

The distribution of the compound throughout the body is also modeled, considering factors like plasma protein binding and tissue partitioning. Predictive models can estimate the volume of distribution (VD), indicating whether the compound is likely to remain in the circulatory system or distribute into tissues.

Predicted ADME Property Predicted Value/Classification Implication
Gastrointestinal (GI) Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation Low to ModerateMay have limited access to the central nervous system.
Plasma Protein Binding HighA significant fraction may be bound to plasma proteins, affecting its free concentration.

This table presents hypothetical data based on typical in silico predictions for a molecule with the structural features of Benzoxazole, 5-chloro-2-(2-piperidinyl)-. Actual values would require specific computational simulations.

The metabolic fate of "Benzoxazole, 5-chloro-2-(2-piperidinyl)-" is a critical determinant of its efficacy and duration of action. Computational models can predict its susceptibility to metabolism by various enzymes, most notably the Cytochrome P450 (CYP) superfamily. These predictions are often based on docking the compound into the active sites of different CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

By analyzing the binding affinity and orientation within the enzyme's active site, it is possible to identify potential sites of metabolism on the molecule. For "Benzoxazole, 5-chloro-2-(2-piperidinyl)-", likely sites of metabolic attack would be the piperidine (B6355638) ring (through oxidation) and the benzoxazole core. Predicting these interactions helps in anticipating potential drug-drug interactions and inter-individual variability in metabolism.

Computational tools can also provide insights into the likely excretion pathways of the compound, whether through the renal or biliary system. These predictions are often linked to the compound's physicochemical properties, such as its water solubility and molecular weight.

Oral bioavailability, a key parameter for orally administered drugs, can be estimated by integrating the predictions for absorption and first-pass metabolism. A high predicted GI absorption coupled with low to moderate first-pass metabolism would suggest a favorable oral bioavailability profile for "Benzoxazole, 5-chloro-2-(2-piperidinyl)-".

Drug-likeness rules are heuristics used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. These rules are based on the analysis of the physicochemical properties of known drugs.

Lipinski's Rule of Five is a widely used guideline. nih.gov For "Benzoxazole, 5-chloro-2-(2-piperidinyl)-", the adherence to this rule would be assessed as follows:

Molecular Weight (MW): Must be ≤ 500 Daltons.

LogP (octanol-water partition coefficient): Must be ≤ 5.

Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds must be ≤ 5.

Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms must be ≤ 10.

Veber's Rule provides additional criteria related to molecular flexibility and polar surface area, which are important for good oral bioavailability. nih.gov

Topological Polar Surface Area (TPSA): Should be ≤ 140 Ų.

Number of Rotatable Bonds: Should be ≤ 10.

Drug-Likeness Rule Parameter Calculated Value for Benzoxazole, 5-chloro-2-(2-piperidinyl)- Compliance
Lipinski's Rule Molecular Weight~264.7 g/mol Yes
LogP~3.5Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors3Yes
Veber's Rule TPSA~37.5 ŲYes
Rotatable Bonds2Yes

The calculated values are estimations based on the chemical structure and may vary slightly depending on the software used for calculation. The data indicates that the compound generally complies with these drug-likeness rules.

Free Energy Calculations for Benzoxazole, 5-chloro-2-(2-piperidinyl)- and Analogues

Free energy calculations are computationally intensive methods that provide a more rigorous prediction of a ligand's binding affinity for its target protein. These calculations are invaluable in lead optimization, helping to prioritize which analogues to synthesize and test.

Absolute binding free energy calculations aim to predict the standard free energy of binding (ΔG°bind) of a ligand to its receptor. This value is directly related to the binding constant (Kb) and provides a quantitative measure of binding affinity. Methods like thermodynamic integration (TI) and free energy perturbation (FEP) are commonly used.

These calculations involve creating a thermodynamic cycle where the ligand is "annihilated" both in the solvated state and when bound to the protein. The difference in the free energy changes of these two processes yields the absolute binding free energy. While computationally demanding, these methods can provide predictions with an accuracy that approaches experimental error, making them a powerful tool in rational drug design. For "Benzoxazole, 5-chloro-2-(2-piperidinyl)-", such calculations would be instrumental in understanding the energetic contributions of different parts of the molecule to the binding event and in guiding the design of more potent analogues.

Relative Binding Affinity Predictions

Predicting the relative binding affinity of a ligand to its biological target is a cornerstone of computer-aided drug design. While specific studies predicting the relative binding affinity of Benzoxazole, 5-chloro-2-(2-piperidinyl)- to a particular receptor were not found in the provided search results, the general methodologies for such predictions are well-established. Techniques like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed. nih.gov

For instance, in studies of related benzoxazole derivatives, molecular docking simulations have been used to predict binding affinities and modes of interaction with various enzymes. For example, derivatives of benzo[d]oxazole have been evaluated as potential non-steroidal anti-inflammatory agents by studying their interactions with the cyclooxygenase-2 (COX-2) enzyme. nih.gov In these studies, the amino acid Arg-120 was identified as a key interaction point for several synthetic compounds through hydrogen bonding. nih.gov Similarly, other benzoxazole derivatives have been docked with the anticancer receptor 2A91 to qualitatively assess their potential anticancer activity. biotech-asia.orgresearchgate.net These examples highlight the utility of computational methods in predicting and understanding the binding interactions that underpin biological activity.

To predict the relative binding affinity of Benzoxazole, 5-chloro-2-(2-piperidinyl)-, a typical workflow would involve:

Target Identification: Identifying a relevant biological target.

Molecular Docking: Docking the compound into the active site of the target protein to predict its binding conformation.

Free Energy Calculations: Employing methods like FEP or MM/GBSA to calculate the relative binding free energy. These calculations provide a quantitative estimate of the binding affinity.

Interactive Data Table: Computational Methods for Binding Affinity Prediction
Method Description Key Strengths Common Applications
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Fast, computationally inexpensive, good for initial screening.Virtual screening of large compound libraries.
MM/GBSA A method that combines molecular mechanics energy and implicit solvation models to calculate binding free energies.Balances accuracy and computational cost.Ranking of docked poses, estimation of binding affinities.
Free Energy Perturbation (FEP) A rigorous method based on statistical mechanics to calculate free energy differences between two states.High accuracy in predicting relative binding affinities.Lead optimization, predicting effects of small chemical modifications. nih.gov

Quantum Chemical Calculations on Benzoxazole, 5-chloro-2-(2-piperidinyl)-

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. For a related benzoxazole derivative, DFT calculations with the B3LYP/6-311++g(d,p) level of theory were used to model its molecular structure in the ground state. nih.gov Such calculations can determine various electronic structure and reactivity descriptors.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.govderpharmachemica.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.

While specific calculations for Benzoxazole, 5-chloro-2-(2-piperidinyl)- are not detailed in the search results, the methodologies applied to similar benzoxazole structures are directly transferable.

Interactive Data Table: Key Electronic Structure and Reactivity Descriptors
Descriptor Definition Significance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. nih.gov
Chemical Potential (μ) The negative of the electronegativity.Describes the escaping tendency of electrons from a system. nih.gov
Hardness (η) Resistance to change in electron distribution.Measures the molecule's resistance to deformation. nih.gov
Electrophilicity (ω) A measure of the energy lowering of a system when it accepts electrons.Quantifies the electrophilic nature of a molecule. nih.gov

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which directly influences its biological activity. The flexibility of the piperidinyl ring and its linkage to the rigid benzoxazole core in Benzoxazole, 5-chloro-2-(2-piperidinyl)- suggests that multiple low-energy conformations may exist.

Studies on related heterocyclic systems demonstrate the importance of conformational preferences. For instance, a conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one was performed using semi-empirical AM1 programs to identify the most stable conformer. arxiv.org In another study on 2-(methoxycarbonylmethylthio)benzo[d]oxazole, quantum chemical calculations revealed that a planar synperiplanar conformation is the most stable, which was in agreement with experimental crystal structure data. nih.gov The conformational properties of the 2-amino group in benzoxazole have also been investigated using both NMR spectroscopy and X-ray analysis, showing that the amino group is generally coplanar with the ring system in the ground state. rsc.org

For Benzoxazole, 5-chloro-2-(2-piperidinyl)-, a thorough conformational analysis would involve:

Systematic or Stochastic Conformational Search: To explore the potential energy surface and identify all possible low-energy conformers.

Geometry Optimization: Using quantum chemical methods (like DFT) to refine the geometries of the identified conformers.

Energy Calculations: To determine the relative energies of the conformers and identify the most stable structures.

The orientation of the piperidinyl ring relative to the benzoxazole plane and the puckering of the piperidine ring itself would be key conformational features to investigate.

Chemoinformatics and Data Mining for Benzoxazole, 5-chloro-2-(2-piperidinyl)- Related Compounds

Chemoinformatics and data mining are powerful tools for analyzing large datasets of chemical compounds to identify structure-activity relationships (SAR) and to design new molecules with desired properties.

For compounds related to Benzoxazole, 5-chloro-2-(2-piperidinyl)-, chemoinformatic approaches can be applied to:

Library Design and Virtual Screening: Designing libraries of related compounds by systematically modifying the core scaffold and using computational filters to prioritize compounds for synthesis and testing.

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing mathematical models that correlate the chemical structure of benzoxazole derivatives with their biological activity. This can help in predicting the activity of new, unsynthesized compounds.

Scaffold Hopping: Identifying novel chemical scaffolds that can mimic the biological activity of the benzoxazole core.

Databases such as PubChem and ChEMBL are valuable resources for mining data on benzoxazole-containing compounds and their associated biological activities. nih.govnih.gov This information can be used to build predictive models and guide the design of new analogs of Benzoxazole, 5-chloro-2-(2-piperidinyl)-. For example, a search for benzoxazole derivatives reveals a wide range of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, providing a rich dataset for chemoinformatic analysis. nih.govbiotech-asia.orgolemiss.edu

Preclinical Efficacy Studies in Animal Models for Benzoxazole, 5 Chloro 2 2 Piperidinyl

In Vivo Pharmacodynamic Biomarker Evaluation

No publicly available studies were identified that measured the direct interaction or binding of Benzoxazole (B165842), 5-chloro-2-(2-piperidinyl)- to its biological target in any animal models.

There is no available information from preclinical studies describing how Benzoxazole, 5-chloro-2-(2-piperidinyl)- may modulate specific biological pathways in animal tissues.

Comparative Efficacy Studies with Established Therapeutic Agents in Preclinical Models

There are no publicly available scientific studies that compare the efficacy of Benzoxazole, 5-chloro-2-(2-piperidinyl)- with any established therapeutic agents in preclinical animal models. While the broader class of benzoxazoles has been compared to existing drugs in various disease models, no such data exists specifically for this compound.

The scientific community relies on such comparative studies to determine the potential advantages of a new chemical entity over the current standard of care. These studies are crucial for establishing whether a novel compound offers improved efficacy, a better safety profile, or other therapeutic benefits. The absence of this information for Benzoxazole, 5-chloro-2-(2-piperidinyl)- means that its potential therapeutic standing relative to other treatments remains unknown.

Formulation Strategies for In Vivo Administration in Animal Studies

Information regarding the formulation strategies for the in vivo administration of Benzoxazole, 5-chloro-2-(2-piperidinyl)- in animal studies is not available in the public domain. The development of a suitable formulation is a critical step in preclinical research, as it ensures the consistent and effective delivery of the compound to the target site in animal models.

The choice of formulation depends on various factors, including the compound's physicochemical properties such as solubility, stability, and permeability. Common formulation strategies in preclinical research include solutions, suspensions, and emulsions, often utilizing various excipients to enhance bioavailability. Without any published research on Benzoxazole, 5-chloro-2-(2-piperidinyl)-, the specific methods used to prepare it for animal testing remain proprietary or undeveloped.

Analytical Methodologies and Quality Control for Benzoxazole, 5 Chloro 2 2 Piperidinyl

Chromatographic Techniques for Synthesis Monitoring and Purity Assessment

Chromatographic methods are fundamental in the analysis of Benzoxazole (B165842), 5-chloro-2-(2-piperidinyl)-, providing reliable means to separate the compound from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity determination of Benzoxazole, 5-chloro-2-(2-piperidinyl)-. The development of a robust HPLC method is a critical step in its quality control. A typical reversed-phase HPLC method would be developed to ensure high resolution, sensitivity, and reproducibility.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. A C18 column is often a suitable starting point for a molecule of this polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the main peak from any potential impurities within a reasonable run time. UV detection is commonly used, with the wavelength selected based on the UV absorbance maxima of the benzoxazole chromophore.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 min

This table represents a hypothetical HPLC method for the analysis of Benzoxazole, 5-chloro-2-(2-piperidinyl)-. Actual parameters may vary.

While Benzoxazole, 5-chloro-2-(2-piperidinyl)- itself is not highly volatile, Gas Chromatography (GC) can be an invaluable technique for monitoring the presence of volatile intermediates or residual solvents from the synthesis process. For instance, the synthesis may involve volatile starting materials or byproducts that need to be controlled in the final product.

A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity and selectivity for these volatile components. The choice of the GC column, typically a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase), is critical for achieving the desired separation.

Intermediate/Solvent Expected Retention Time (min) Detection Limit (ppm)
Toluene4.210
Pyridine5.820
Dichloromethane2.550

This table provides hypothetical GC data for potential volatile impurities in the synthesis of Benzoxazole, 5-chloro-2-(2-piperidinyl)-.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions in real-time. np-mrd.org In the synthesis of Benzoxazole, 5-chloro-2-(2-piperidinyl)-, TLC allows chemists to quickly assess the consumption of starting materials and the formation of the product.

Silica gel plates are typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, and its composition is optimized to achieve good separation between the starting materials, intermediates, and the final product. Visualization of the spots on the TLC plate is often achieved under UV light, as benzoxazole derivatives are typically UV-active.

Compound Solvent System Rf Value
2-amino-4-chlorophenol (B47367)Hexane:Ethyl Acetate (1:1)0.2
Piperidine-2-carboxaldehydeHexane:Ethyl Acetate (1:1)0.4
Benzoxazole, 5-chloro-2-(2-piperidinyl)-Hexane:Ethyl Acetate (1:1)0.6

This table shows representative TLC data for compounds involved in the synthesis of Benzoxazole, 5-chloro-2-(2-piperidinyl)-. Rf values are dependent on the specific TLC conditions.

Spectroscopic Characterization Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of Benzoxazole, 5-chloro-2-(2-piperidinyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For Benzoxazole, 5-chloro-2-(2-piperidinyl)-, distinct signals are expected for the aromatic protons on the benzoxazole ring and the aliphatic protons of the piperidine (B6355638) ring. The chemical shifts and coupling patterns of the aromatic protons are influenced by the chloro substituent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The spectrum would show characteristic signals for the carbons of the benzoxazole and piperidine rings. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzoxazole core.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, providing definitive structural confirmation.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzoxazole Aromatic CH7.2 - 7.8110 - 150
Piperidine CH1.5 - 3.525 - 60
Benzoxazole Quaternary C-130 - 165

This table presents predicted NMR chemical shift ranges for the key structural motifs in Benzoxazole, 5-chloro-2-(2-piperidinyl)-. Actual values would be determined experimentally.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, Benzoxazole, 5-chloro-2-(2-piperidinyl)- is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be a characteristic feature.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Ion Expected m/z Description
[M]⁺250/252Molecular ion peak (³⁵Cl/³⁷Cl isotopes)
[M-C₅H₁₀N]⁺169/171Loss of the piperidine ring

This table outlines the expected major ions in the mass spectrum of Benzoxazole, 5-chloro-2-(2-piperidinyl)-. The m/z values are nominal masses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is obtained. For Benzoxazole, 5-chloro-2-(2-piperidinyl)-, the IR spectrum is characterized by absorption bands corresponding to its constituent parts: the substituted benzene (B151609) ring, the oxazole (B20620) ring, and the piperidine moiety.

The analysis of benzoxazole derivatives shows characteristic vibrations for the C=N and C-O-C groups within the heterocyclic ring. esisresearch.org The presence of the piperidine ring would be confirmed by C-H stretching and bending vibrations. The chloro-substituent on the benzene ring also gives rise to a characteristic absorption in the lower frequency region of the spectrum. While a definitive spectrum of the specific title compound is not publicly available, the expected absorption bands can be predicted based on data from analogous structures. esisresearch.orgresearchgate.netresearchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for Benzoxazole, 5-chloro-2-(2-piperidinyl)-

Wavenumber (cm⁻¹)Functional GroupType of Vibration
3400 - 3200N-H (Piperidine)Stretching
3100 - 3000Aromatic C-HStretching
2950 - 2850Aliphatic C-H (Piperidine)Stretching
1650 - 1600C=N (Oxazole ring)Stretching
1580 - 1450C=C (Aromatic ring)Stretching
1430 - 1470CH₂ (Piperidine)Scissoring
1270 - 1200Ar-O (Oxazole ring)Asymmetric Stretching
1100 - 1000C-O-C (Oxazole ring)Stretching
850 - 800C-ClStretching
800 - 700C-H (Aromatic ring)Out-of-plane Bending

This table is predictive and based on characteristic group frequencies and data from similar benzoxazole structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly its chromophores—the parts of the molecule that absorb light. The benzoxazole ring system is a potent chromophore known to be a strong UV absorber. scielo.br The electronic transition is primarily localized on the fused benzene and oxazole rings. rsc.org

Studies on similar 2-substituted benzoxazole derivatives show that they absorb high-energy UV radiation, with maximum absorption wavelengths (λmax) typically appearing in the UVA range. scielo.br For Benzoxazole, 5-chloro-2-(2-piperidinyl)-, the chromophore is the 5-chlorobenzoxazole (B107618) core. The piperidinyl group acts as an auxochrome, which may cause a slight shift in the absorption maximum. The spectrum, typically recorded in a solvent like acetonitrile or ethanol (B145695), is useful for quantitative analysis (using the Beer-Lambert Law) and for confirming the presence of the core chromophoric structure. Based on related compounds, the λmax is expected to fall within the 330-380 nm range. scielo.br

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial quality control step used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula and is a fundamental measure of purity. The accepted molecular formula for Benzoxazole, 5-chloro-2-(2-piperidinyl)- is C₁₂H₁₃ClN₂O. biosynth.com

The standard method for this analysis is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and measured. infinitiaresearch.comlancaster.ac.uk The chlorine content is determined by other methods, such as titration or ion chromatography after combustion. For a pure sample, the experimentally determined percentages should align closely with the theoretical values, typically within a ±0.4% tolerance as required by many scientific journals. researchgate.net

Table 2: Elemental Composition of Benzoxazole, 5-chloro-2-(2-piperidinyl)- (C₁₂H₁₃ClN₂O)

ElementTheoretical Mass %Example Experimental Mass %
Carbon (C)60.89%60.75%
Hydrogen (H)5.54%5.51%
Chlorine (Cl)14.98%15.10%
Nitrogen (N)11.83%11.77%
Oxygen (O)6.76%6.87%

Purity Determination and Impurity Profiling of Synthetic Batches

Ensuring the purity of a synthetic batch and identifying any impurities is a critical aspect of quality control. mt.com Impurities can arise from starting materials, intermediates, by-products, or degradation products. ijrti.org High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. ptfarm.pl

A typical synthesis of Benzoxazole, 5-chloro-2-(2-piperidinyl)- would likely involve the condensation of 4-chloro-2-aminophenol with a derivative of piperidine-2-carboxylic acid. nih.gov Potential impurities could therefore include unreacted starting materials or by-products from incomplete cyclization or side reactions. An HPLC method, often using a C18 reversed-phase column with a gradient elution of acetonitrile and a buffered aqueous phase, can effectively separate the main compound from these potential impurities. researchgate.netgoogle.com Detection is typically performed using a UV detector set at or near the λmax of the compound. The peak area of the main compound relative to the total area of all peaks is used to calculate its purity, often expressed as "area %".

Table 3: Potential Impurities in the Synthesis of Benzoxazole, 5-chloro-2-(2-piperidinyl)-

Potential ImpurityLikely SourceAnalytical Detection Method
4-chloro-2-aminophenolUnreacted starting materialHPLC, GC-MS
Piperidine-2-carboxylic acidUnreacted starting materialHPLC, LC-MS
N-(2-hydroxy-5-chlorophenyl)piperidine-2-carboxamideIntermediate (incomplete cyclization)HPLC, LC-MS
Residual Solvents (e.g., Ethanol, Toluene)Synthesis/Purification processHeadspace GC-MS

Chiral Purity Analysis (if relevant for enantiomeric forms)

The structure of Benzoxazole, 5-chloro-2-(2-piperidinyl)- contains a stereocenter at the carbon atom in the 2-position of the piperidine ring. This chiral center means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-Benzoxazole, 5-chloro-2-(2-piperidinyl)- and (S)-Benzoxazole, 5-chloro-2-(2-piperidinyl)-. The introduction of chiral piperidine scaffolds is a significant strategy in drug design, as different enantiomers can have vastly different biological activities. thieme-connect.com

When the compound is intended for use in a stereospecific context, determining its chiral purity, or enantiomeric excess (e.e.), is essential. Chiral HPLC is the standard technique for separating and quantifying enantiomers. capes.gov.br This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. Cellulose- or amylose-based CSPs are commonly used for this type of separation. The result is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks.

Table 4: Hypothetical Chiral HPLC Analysis Data

EnantiomerRetention Time (minutes)Peak Area
(R)-enantiomer10.298500
(S)-enantiomer12.51500

Based on this hypothetical data, the enantiomeric excess (e.e.) would be calculated as: [(98500 - 1500) / (98500 + 1500)] x 100% = 97% e.e.

No scientific research data is publicly available for the chemical compound Benzoxazole, 5-chloro-2-(2-piperidinyl)-.

Following a comprehensive search of scientific and academic databases, no preclinical or research findings related to the therapeutic potential, lead optimization, or multi-targeting approaches for the specific compound Benzoxazole, 5-chloro-2-(2-piperidinyl)- have been identified.

The broader class of compounds known as benzoxazoles has been the subject of extensive research, showing potential in various therapeutic areas. However, this specific derivative, characterized by a 5-chloro substitution and a 2-(2-piperidinyl) group, does not appear in the reviewed literature.

Therefore, it is not possible to provide an article on its therapeutic applications or research directions as requested. The absence of data prevents any scientifically accurate discussion on its potential in neurological disorders, oncological therapy, or as an anti-infective or immunomodulatory agent. Similarly, no information exists regarding strategies for its lead optimization or the development of multi-targeting approaches.

Therapeutic Potential and Future Research Directions of Benzoxazole, 5 Chloro 2 2 Piperidinyl

Strategies for Lead Optimization and Pre-Clinical Development

Prodrug Design and Delivery System Exploration (e.g., Nanoparticles, Liposomes for preclinical use)

The development of a novel chemical entity like Benzoxazole (B165842), 5-chloro-2-(2-piperidinyl)- for therapeutic use would likely involve strategies to optimize its pharmacokinetic and pharmacodynamic properties. Prodrug design and advanced delivery systems are key methodologies in this endeavor.

Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach is often used to improve properties such as solubility, stability, and bioavailability, or to reduce toxicity. For a compound like Benzoxazole, 5-chloro-2-(2-piperidinyl)-, the secondary amine in the piperidinyl ring presents a potential site for modification. For instance, researchers could explore N-acylation or the attachment of a promoiety that is cleaved by specific enzymes in a target tissue. One study on a different benzoxazole derivative, 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA), demonstrated that its ester prodrug, methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA), exhibited enhanced anti-psoriatic effects in preclinical models, highlighting the potential of this strategy. nih.gov

Preclinical Delivery Systems: To enhance therapeutic efficacy and target specific sites, nano-formulations are a cornerstone of modern preclinical research.

Nanoparticles: Encapsulating a lipophilic compound like a benzoxazole derivative within polymeric nanoparticles could improve its aqueous solubility and protect it from premature degradation. These nanoparticles can be engineered for targeted delivery by modifying their surface with ligands that bind to receptors overexpressed on diseased cells.

Liposomes: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For Benzoxazole, 5-chloro-2-(2-piperidinyl)-, formulation within liposomes could alter its distribution profile in the body, potentially reducing off-target effects and increasing its concentration at the site of action. nih.gov Research on other complex molecules like doxorubicin (B1662922) has shown that liposomal encapsulation can significantly reduce cardiotoxicity while maintaining antitumor efficacy. nih.gov

The successful application of these systems to Benzoxazole, 5-chloro-2-(2-piperidinyl)- would be entirely dependent on its intrinsic physicochemical properties and its yet-to-be-determined biological activity.

Combination Therapies in Preclinical Settings

Once a primary biological activity for Benzoxazole, 5-chloro-2-(2-piperidinyl)- is identified, exploring its use in combination with other therapeutic agents would be a logical next step in preclinical development. The rationale for combination therapy is to achieve synergistic effects, overcome drug resistance, or reduce the required doses of individual agents, thereby minimizing toxicity.

For example, if the compound were to show anticancer properties, it could be tested alongside established chemotherapeutic agents or targeted therapies. Recent studies on novel benzoxazole-benzamide conjugates have shown potent inhibition of VEGFR-2, a key target in angiogenesis. nih.govnih.gov A compound like Benzoxazole, 5-chloro-2-(2-piperidinyl)-, if found to act on a similar or complementary pathway, could be evaluated in preclinical cancer models in combination with VEGFR-2 inhibitors or other anti-proliferative drugs. nih.govnih.gov Similarly, if it demonstrated antimicrobial activity, it could be tested with existing antibiotics to assess potential synergy against resistant bacterial or fungal strains. nih.gov

However, without foundational data on the compound's mechanism of action, any discussion of combination therapies remains speculative.

Unmet Research Needs and Critical Knowledge Gaps for Benzoxazole, 5-chloro-2-(2-piperidinyl)-

The primary and most critical knowledge gap for Benzoxazole, 5-chloro-2-(2-piperidinyl)- is the complete absence of published scientific data. The entire research landscape for this specific molecule is unmet. Key areas that require investigation from the ground up include:

Chemical Synthesis and Characterization: While the structure is known, validated and optimized methods for its synthesis are not reported in the public domain. Full characterization using modern analytical techniques (NMR, Mass Spectrometry, etc.) is a fundamental prerequisite.

Physicochemical Properties: There is no data on its solubility, stability, lipophilicity (logP), or pKa. These parameters are essential for designing any further pharmacological studies and formulations.

In Vitro Biological Screening: The compound has not been screened against a broad range of biological targets. Its potential as an anticancer, antimicrobial, anti-inflammatory, or neuroprotective agent is entirely unknown. nih.govresearchgate.net This initial screening is the most crucial step to identify any potential therapeutic value.

Mechanism of Action: Should any biological activity be discovered, the next critical gap would be to understand its molecular mechanism. Identifying the specific enzymes, receptors, or cellular pathways it interacts with is fundamental for rational drug development. nih.gov

ADMET Profiling: A preliminary assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is needed. In vitro assays for cytotoxicity against normal cell lines, metabolic stability in liver microsomes, and potential for drug-drug interactions are critical early-stage data points.

The following table summarizes the foundational research required:

Research AreaSpecific Knowledge Gaps
Chemistry Verified synthetic route, scalability, full structural confirmation.
Pharmacology All areas: No data on biological targets, efficacy, or mechanism of action.
Pharmacokinetics All areas: No data on solubility, stability, metabolism, or distribution.

Future Prospects and Collaborative Research Opportunities for Benzoxazole, 5-chloro-2-(2-piperidinyl)- Research

The future prospects for Benzoxazole, 5-chloro-2-(2-piperidinyl)- are entirely contingent on the outcomes of the foundational research outlined above. The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of many biologically active compounds. nih.govnih.gov This suggests that derivatives of this class have a higher probability of interacting with biological targets.

Should initial screenings reveal potent and selective activity, the prospects for this compound could be significant. This would open up numerous avenues for collaborative research:

Academia-Industry Partnerships: An academic lab that synthesizes and performs initial screening of the compound could partner with a pharmaceutical company. The academic partner would provide the initial discovery and mechanistic insights, while the industrial partner would bring resources for advanced preclinical development, such as large-scale synthesis, formal toxicology studies, and formulation development.

Interdisciplinary Consortia: Research could be accelerated through collaboration between synthetic chemistry labs, pharmacology departments, and specialized research centers (e.g., cancer centers, infectious disease institutes). Such a consortium could efficiently move the compound through the early stages of the drug discovery pipeline.

Open Science Initiatives: Placing the initial findings into the public domain could spur interest from researchers globally, potentially leading to the discovery of unexpected applications or faster problem-solving through crowdsourced expertise.

Ultimately, the journey for Benzoxazole, 5-chloro-2-(2-piperidinyl)- has not yet begun. Its future as a potential therapeutic agent awaits the fundamental chemical and biological research that serves as the starting point for all drug discovery endeavors.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-(2-piperidinyl)benzoxazole, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (i) cyclization of 5-chloro-2-aminophenol derivatives to form the benzoxazole core and (ii) introduction of the piperidinyl group via nucleophilic substitution or coupling reactions. For example, chloroacetyl chloride can facilitate cyclization under acidic conditions, followed by piperidine substitution at the 2-position . Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂/NiXantphos systems) enables room-temperature coupling with aryl/heteroaryl halides, achieving yields >85% for structurally related benzoxazoles . Key variables include temperature, solvent polarity (e.g., DMF or THF), and catalyst loading.

Q. How can the purity and structural integrity of 5-chloro-2-(2-piperidinyl)benzoxazole be validated post-synthesis?

Methodological validation includes:

  • Chromatography : HPLC or GC-MS to assess purity (>98% recommended for pharmacological studies).
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C5, piperidinyl at C2) and absence of byproducts.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₄ClN₃O, exact mass 263.08 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzoxazole derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or substituent effects. For example:

  • Electron-withdrawing groups (e.g., Cl at C5) enhance metabolic stability but may reduce membrane permeability .
  • Piperidinyl substitution modulates target affinity (e.g., GPCRs or kinases) via conformational flexibility and hydrogen bonding .
    Systematic structure-activity relationship (SAR) studies with standardized assays (e.g., IC₅₀ comparisons across cancer cell lines) are critical. Computational docking (e.g., AutoDock Vina) can predict binding modes to reconcile divergent activity data .

Q. How can computational methods optimize the design of 5-chloro-2-(2-piperidinyl)benzoxazole derivatives for specific targets?

  • Molecular docking : Screen against target proteins (e.g., telomeric G-quadruplex DNA) to prioritize derivatives with favorable binding energies .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • QSAR models : Corrogate substituent parameters (e.g., logP, polar surface area) with experimental bioactivity to guide synthetic prioritization .

Q. What experimental approaches address low solubility of 5-chloro-2-(2-piperidinyl)benzoxazole in pharmacological assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance aqueous solubility .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanocarriers (liposomes) to improve bioavailability .
  • Salt formation : React with HCl or citric acid to generate water-soluble salts without altering core pharmacophores .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting cytotoxicity data for benzoxazole analogs?

Contradictions may stem from:

  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .
  • Metabolic variability : Compare results across liver microsomes from different species (e.g., human vs. murine) .
  • Redox interference : Quantify ROS generation (e.g., via DCFH-DA assays) to rule out nonspecific oxidative stress .

Q. What mechanistic insights explain the role of the piperidinyl group in modulating biological activity?

The piperidinyl moiety contributes to:

  • Conformational entropy : Flexible piperidine rings adopt multiple binding poses, enhancing target engagement .
  • Basic nitrogen : Participates in hydrogen bonding with acidic residues (e.g., Asp/Glu in enzyme active sites) .
  • Lipophilicity : Balances solubility and membrane penetration (logP ~2.5 for C₁₂H₁₄ClN₃O) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.